molecular formula C12H15ClN4OS B13934865 6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine

6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine

Cat. No.: B13934865
M. Wt: 298.79 g/mol
InChI Key: HGPRNKHCQARVAK-UHFFFAOYSA-N
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Description

6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with chloro, methoxy, and methyl groups, as well as a thiazole moiety.

Preparation Methods

The synthesis of 6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine.

    Substitution Reactions: The chloro, methoxy, and methyl groups are introduced through nucleophilic substitution reactions using reagents like sodium methoxide and methyl iodide.

    Thiazole Ring Formation: The thiazole moiety is synthesized separately and then coupled with the pyrimidine core through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is employed in biochemical assays to study enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in disease processes.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a PDE10A inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides like cAMP and cGMP . This inhibition leads to increased levels of these cyclic nucleotides, which can modulate various cellular processes and signaling pathways.

Comparison with Similar Compounds

6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as a highly selective PDE10A inhibitor, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C12H15ClN4OS

Molecular Weight

298.79 g/mol

IUPAC Name

6-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-methoxy-5-methylpyrimidin-4-amine

InChI

InChI=1S/C12H15ClN4OS/c1-6-10(13)16-12(18-4)17-11(6)14-5-9-7(2)15-8(3)19-9/h5H2,1-4H3,(H,14,16,17)

InChI Key

HGPRNKHCQARVAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)OC)NCC2=C(N=C(S2)C)C

Origin of Product

United States

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